Dibutylammonium Acetate

描述

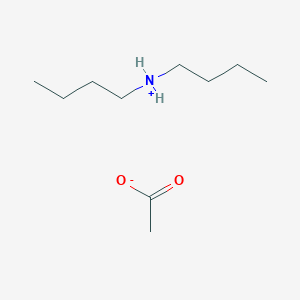

Structure

2D Structure

属性

IUPAC Name |

dibutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of Dibutylammonium Acetate

Established Synthetic Pathways for Dibutylammonium Acetate (B1210297)

The synthesis of dibutylammonium acetate primarily relies on direct acid-base reactions, though other general ionic liquid synthesis methods can also be considered.

The most common and straightforward method for synthesizing this compound is through a Brønsted-Lowry acid-base neutralization reaction. vulcanchem.com This theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. chemteam.infonus.edu.sg In this specific synthesis, dibutylamine (B89481) ((CH₃CH₂CH₂CH₂)₂NH), a Brønsted-Lowry base, reacts with acetic acid (CH₃COOH), a Brønsted-Lowry acid.

The reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to the nitrogen atom of dibutylamine. chemteam.info This protonation of the amine results in the formation of the dibutylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, while the deprotonated acetic acid becomes the acetate anion, [CH₃COO]⁻. organicchemistrytutor.com The resulting product is the ionic liquid, this compound, which consists entirely of these ions. nih.gov

A typical laboratory procedure involves the gradual, dropwise addition of one equimolar reagent to the other under constant stirring. nih.gov Due to the exothermic nature of the neutralization, the reaction is often conducted in an ice bath to control the temperature. aidic.it To prevent the absorption of atmospheric moisture, the reaction may be carried out under a nitrogen atmosphere. nih.gov The high yield and absence of by-products, when using equimolar amounts of reactants, make this an economical and efficient method. longdom.org

Metathesis, or ion exchange, represents a versatile and widely used strategy for the synthesis of various ionic liquids. longdom.orglongdom.org This method typically involves reacting two different salts, where the cations and anions exchange partners. scialert.net To synthesize an ionic liquid like this compound via this route, one would start with a dibutylammonium salt containing a different anion (e.g., dibutylammonium halide) and an acetate salt with a different cation (e.g., a metal acetate like silver acetate or sodium acetate). longdom.org

The driving force for the reaction is often the formation of an insoluble precipitate, which can be easily removed by filtration, leaving the desired ionic liquid in the solution. For example, reacting dibutylammonium chloride with silver acetate would yield this compound and a precipitate of silver chloride. A significant drawback of this approach is the potential for contamination of the final product with residual starting materials or by-products, such as halide ions, which can be difficult to remove completely and may interfere with the ionic liquid's intended application. longdom.orglongdom.org Newer, silver-free metathesis routes have been developed to mitigate some of these issues, offering high purity (≥99.5%) and high yields (≥90%). rsc.org

The direct reaction between an amine and a carboxylic acid can be performed under solvent-free conditions, which aligns with the principles of green chemistry by eliminating solvent waste. researchgate.net In this approach, equimolar amounts of dibutylamine and acetic acid are mixed directly. Heating the mixture can facilitate the reaction, but it must be carefully controlled. dur.ac.uk While direct heating can drive the formation of the ammonium (B1175870) carboxylate salt, elevated temperatures (typically above 100°C) can also lead to dehydration and the formation of an amide as a by-product. libretexts.orgacsgcipr.org

For simple salt formation, the strong exothermic nature of the neutralization reaction between the neat reagents is often sufficient without external heating. psu.edu However, careful control over the addition rate is crucial to manage the heat generated. chalmers.se This solvent-free method is advantageous because it is simple, requires no complex workup to remove a solvent, and can produce a high-purity product, provided the stoichiometry is precise and the temperature is managed to prevent side reactions. chalmers.seresearchgate.net Purification often involves vacuum drying to remove any absorbed water or unreacted volatile starting materials.

Rational Design and Synthesis of this compound Analogues

The properties of dibutylammonium-based protic ionic liquids can be fine-tuned by systematically altering the structure of the constituent ions. This rational design allows for the creation of analogues with modified physical and chemical characteristics.

A common strategy for creating analogues of this compound is to modulate the alkyl chain length of the carboxylate anion. mdpi.com This is achieved by replacing acetic acid with other carboxylic acids in the Brønsted-Lowry neutralization synthesis. For instance, reacting dibutylamine with propanoic acid or butanoic acid yields dibutylammonium propanoate and dibutylammonium butanoate, respectively. nih.gov

The synthetic procedure remains largely the same: a one-step, equimolar neutralization reaction. nih.govmdpi.com The primary implication of increasing the anion's alkyl chain length is the change in the resulting ionic liquid's properties. Studies have shown that increasing the number of carbon atoms in the anion chain can influence properties such as density, viscosity, and thermal stability. nih.govaidic.it For example, a longer alkyl chain on the anion has been observed to increase the toxicity of some carboxylate-based ionic liquids. nih.gov The synthesis of these analogues demonstrates the "tunable" nature of ionic liquids, where properties can be systematically adjusted by rational structural modification.

Table 1: Dibutylammonium-Based Protic Ionic Liquid Analogues

| Ionic Liquid Name | Cation | Anion Source (Carboxylic Acid) | Anion Structure |

|---|---|---|---|

| This compound | Dibutylammonium | Acetic Acid | CH₃COO⁻ |

| Dibutylammonium Propanoate | Dibutylammonium | Propanoic Acid | CH₃CH₂COO⁻ |

| Dibutylammonium Butanoate | Dibutylammonium | Butanoic Acid | CH₃CH₂CH₂COO⁻ |

| Dibutylammonium Pentanoate | Dibutylammonium | Pentanoic Acid | CH₃(CH₂)₃COO⁻ |

| Dibutylammonium Hexanoate | Dibutylammonium | Hexanoic Acid | CH₃(CH₂)₄COO⁻ |

The choice of synthetic route has a direct and significant impact on the purity and structural integrity of the final this compound product. Each method presents a unique set of advantages and challenges.

Brønsted-Lowry Neutralization: This is often the cleanest method, as it can proceed without by-products if the reactants are mixed in precise equimolar amounts. longdom.org However, a major challenge is ensuring complete and exact neutralization. An excess of either the amine or the carboxylic acid will result in an impure product, which can be difficult to purify since their properties are similar to the ionic liquid itself. chalmers.se Furthermore, protic ionic liquids are often hygroscopic, and water from the atmosphere or starting materials can be a significant impurity. mdpi.com Purification typically requires vacuum drying to remove water and any unreacted volatile components. aidic.it

Metathesis Reactions: While versatile, metathesis is prone to introducing impurities. longdom.org If halide salts are used as precursors, the final product is often contaminated with residual halide ions, which are notoriously difficult to remove and can alter the ionic liquid's properties. longdom.org Even when using silver salts to drive the reaction via precipitation, trace amounts of silver ions may remain. Water can also be an impurity in this process. longdom.org

Solvent-Free Synthesis: This method avoids solvent-related impurities. However, the main risk to structural integrity comes from thermal decomposition or side reactions if the temperature is not adequately controlled during the exothermic reaction. chalmers.se At elevated temperatures, the ammonium carboxylate salt can undergo dehydration to form the corresponding N,N-dibutylacetamide, compromising the identity of the final product. libretexts.org

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Advantages | Challenges to Purity & Integrity |

|---|---|---|

| Brønsted-Lowry Neutralization | High atom economy; no by-products in theory. longdom.org | Requires precise stoichiometry; risk of excess reactants. chalmers.se Highly hygroscopic product. mdpi.com |

| Metathesis Reaction | Versatile; can be driven to completion by precipitation. longdom.org | Risk of halide or metal ion contamination. longdom.orglongdom.org Requires additional purification steps. |

| Solvent-Free Conditions | Green (no solvent); simple procedure. researchgate.net | Poor temperature control can lead to thermal decomposition or amide formation. libretexts.orgchalmers.se |

Advanced Spectroscopic and Physico Chemical Characterization of Dibutylammonium Acetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy serves as a primary tool for the structural determination of dibutylammonium acetate (B1210297) in solution, providing detailed information on the atomic-level connectivity and composition of its cationic (dibutylammonium) and anionic (acetate) components.

High-resolution proton (¹H) NMR spectroscopy allows for the unambiguous assignment of signals corresponding to the chemically distinct protons in the dibutylammonium cation and the acetate anion. The dibutylammonium cation features four sets of protons along its butyl chains, which are differentiated by their proximity to the positively charged nitrogen center. The acetate anion presents a single, sharp signal for its three equivalent methyl protons. The chemical shifts are influenced by the solvent and concentration, but typical values can be predicted.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Dibutylammonium Acetate

| Moiety | Group | Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| Dibutylammonium | Butyl Chain | -CH₃ | ~0.9 |

| Butyl Chain | -CH₂-CH₃ | ~1.4 | |

| Butyl Chain | -CH₂-CH₂-N- | ~1.6 | |

| Butyl Chain | -CH₂-N- | ~3.0 | |

| Ammonium (B1175870) | -NH₂⁺- | Variable, broad |

Note: Data is compiled from typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in both the cation and anion yields a distinct signal, confirming the chemical connectivity. The carbon atoms of the butyl chains in the dibutylammonium cation show distinct shifts based on their distance from the electron-withdrawing ammonium group. The acetate anion is characterized by signals for its methyl and carboxylate carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Moiety | Group | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| Dibutylammonium | Butyl Chain | -C H₃ | ~13-14 |

| Butyl Chain | -C H₂-CH₃ | ~20 | |

| Butyl Chain | -C H₂-CH₂-N- | ~28-30 | |

| Butyl Chain | -C H₂-N- | ~48-50 | |

| Acetate | Methyl | -C H₃ | ~21-24 researchgate.net |

Note: Data is compiled from typical chemical shift ranges for similar functional groups. libretexts.orgcompoundchem.comwisc.eduoregonstate.edu

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of chemical substances without the need for an identical reference standard of the analyte. koreascience.krnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for precise quantification. koreascience.krmdpi.com

For this compound, qNMR can be employed to verify its stoichiometric composition and assess its purity. This is achieved by dissolving a precisely weighed amount of the sample with a known amount of a high-purity internal standard in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (e.g., the acetate methyl protons) with the integral of a signal from the internal standard, the absolute quantity and thus the purity of the compound can be calculated with high accuracy and precision, often with an uncertainty of less than 0.1%. mdpi.com This technique is crucial for qualifying the material for use in sensitive analytical applications where precise concentration is paramount. nih.govamericanpharmaceuticalreview.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The FTIR spectrum of this compound is a superposition of the absorption bands from the dibutylammonium cation and the acetate anion. Key vibrational bands are used to confirm the presence of these components.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Moiety |

|---|---|---|---|

| ~3000-2800 | C-H | Symmetric & Asymmetric Stretching | Dibutylammonium |

| ~2800-2400 | N-H | Stretching (in secondary ammonium salt) | Dibutylammonium |

| ~1600-1550 | C=O | Asymmetric Stretching (carboxylate) | Acetate |

| ~1420-1380 | C=O | Symmetric Stretching (carboxylate) researchgate.net | Acetate |

Note: Data is compiled from typical infrared absorption frequencies for corresponding functional groups.

Mass Spectrometry (MS) for Ionization Behavior and Molecular Identification

Mass spectrometry is a critical technique for confirming the molecular weight and studying the ionization behavior of this compound, particularly in the context of its primary application.

This compound (DBAA) is widely used as a volatile ion-pair reagent in reversed-phase liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS). cymitquimica.comtcichemicals.comlabscoop.comfishersci.comfishersci.ca Its primary function is to enhance the retention and separation of highly polar, acidic, or anionic analytes that are typically poorly retained on nonpolar C18 stationary phases. amazonaws.comnih.gov

A crucial advantage of DBAA is its volatility. Unlike non-volatile ion-pair reagents such as sodium alkanesulfonates, DBAA is compatible with mass spectrometry detection. tcichemicals.com The ammonium acetate components readily decompose and evaporate in the high-temperature ESI source, preventing contamination of the MS interface and ensuring stable signal detection. tcichemicals.comamazonaws.com This makes it an ideal choice for methods requiring high sensitivity and robustness in fields like metabolomics and the analysis of ionic compounds. nih.govupce.cznih.govresearchgate.net

Investigation of Volatile Ion-Pairing Agent Characteristics

This compound (DBAA) is recognized as a volatile ion-pairing agent particularly suitable for high-performance liquid chromatography-mass spectrometry (HPLC/MS) analyses. upce.cztcichemicals.com Its volatility is a crucial characteristic, allowing for its removal before the analyte enters the mass spectrometer, thus minimizing signal suppression and contamination of the instrument. tcichemicals.com

The volatility of alkylammonium ion-pairing reagents like DBAA is primarily influenced by the total length of the alkyl chains. While a direct correlation with boiling points is not always clear, di- and trialkylammonium acetates, including DBAA, generally exhibit better volatility and, consequently, provide better responses in electrospray ionization (ESI) mass spectrometry compared to tetraalkylammonium salts. upce.cz This makes them a good compromise between achieving effective chromatographic separation and maintaining sensitive MS detection. upce.cz

In the context of ion-pair chromatography, DBAA facilitates the analysis of ionic samples, such as acidic compounds, in reversed-phase systems. tcichemicals.com The dibutylammonium cation forms an ion pair with the anionic analyte, rendering the analyte electrically neutral. This increased hydrophobicity enhances its retention on the nonpolar stationary phase, enabling separation. tcichemicals.com For LC-MS applications, DBAA is often supplied as a solution that can be diluted in the mobile phase. tcichemicals.com The use of such volatile reagents is essential to prevent the contamination of the mass spectrometer's interface, which can occur with non-volatile salts. tcichemicals.com

Studies comparing various di-, tri-, and tetraalkylammonium acetate ion-pairing reagents have shown that the more volatile di- and trialkylammonium reagents, including DBAA, cause a less significant decrease in the ESI signal intensity for polysulfonated compounds compared to less volatile tetraalkylammonium salts. upce.cz

Table 1: Comparison of Ion-Pairing Reagent Volatility and MS Signal Response

| Ion-Pairing Reagent | Type | Volatility | ESI-MS Signal Suppression |

| This compound (DBAA) | Dialkylammonium | High | Low to Moderate |

| Triethylammonium Acetate (TEAA) | Trialkylammonium | High | Low to Moderate |

| Tetrabutylammonium (B224687) Acetate (TeBAA) | Tetraalkylammonium | Low | High |

| Tetrabutylammonium Hydrogensulfate (TeBAS) | Tetraalkylammonium | Very Low | Very High |

This table is generated based on comparative findings discussed in the literature. upce.cz

Gas-Phase Dissociation Pathways and Fragment Analysis

In mass spectrometry, the fragmentation of a molecular ion provides valuable structural information. For this compound, the gas-phase dissociation is influenced by the nature of the ionic bond between the dibutylammonium cation and the acetate anion. Upon ionization, the molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral molecules. libretexts.orgchemguide.co.uk

The fragmentation of the dibutylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, would likely proceed through pathways common to amines. This can include the cleavage of bonds adjacent to the nitrogen atom. The loss of an uncharged radical from the molecular ion results in the formation of a smaller positive ion that is detected by the mass spectrometer. libretexts.org

For esters, a common fragmentation pattern involves the cleavage of bonds next to the carbonyl group (C=O), leading to the loss of an alkoxy group (-OR). libretexts.org While this compound is a salt and not an ester, the acetate portion, [CH₃COO]⁻, can also undergo fragmentation.

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| Precursor Ion | Fragment Ion (m/z) | Potential Neutral Loss |

| [(CH₃CH₂CH₂CH₂)₂NH₂]⁺ | Varies | Alkyl chains (e.g., C₄H₉) |

| [CH₃COO]⁻ | 43 | CO₂ |

| [CH₃COO]⁻ | 59 | - |

This table is illustrative of potential fragmentation pathways based on general principles of mass spectrometry. Specific experimental data would be required for confirmation.

Electrochemical Characterization Techniques: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Assessment

In the study of dibutylammonium-based protic ionic liquids, including this compound ([DBA][Ac]), EIS has been employed to determine their electrical conductivity. nih.gov The technique involves applying a small amplitude sinusoidal voltage over a range of frequencies and measuring the resulting current. nih.gov The impedance data can then be analyzed, often using a Nyquist plot, to determine the bulk resistance of the material. rsc.org

From the bulk resistance (Rb), the ionic conductivity (σ) can be calculated using the following equation:

σ = d / (Rb × A)

where 'd' is the thickness of the sample and 'A' is the area of the electrode. rsc.org

The ionic conductivity of such systems is influenced by factors like temperature and the concentration of the ionic liquid in a solution. nih.govrsc.org Arrhenius plots can be used to study the temperature dependence of ionic conductivity and to determine the activation energy for ion transport. rsc.org

Table 3: Parameters for EIS Measurement of this compound

| Parameter | Typical Value/Range |

| Frequency Range | 100 kHz to 0.1 Hz |

| Amplitude | 0.01 V |

| Potential | 1 V |

| Temperature | 298.15 K |

These parameters are based on a study of dibutylammonium-based protic ionic liquids. nih.gov

Thermal Gravimetric Analysis (TGA) for Thermal Stability Profiles

Thermal Gravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature. unca.edunetzsch.com The resulting data provides a thermal decay profile, which can be used to identify the temperature at which the material starts to decompose. unca.edunetzsch.com

For ammonium salts like this compound, TGA can reveal the temperatures at which the components of the salt vaporize or decompose. unca.edu The analysis of ammonium acetate itself shows that the evolved gases during thermal decomposition are ammonia (B1221849) and acetic acid. amazonaws.com A similar decomposition pathway can be anticipated for this compound, where the amine (dibutylamine) and acetic acid are released.

A typical TGA experiment involves heating a small sample of the material at a constant rate in a controlled atmosphere, often an inert gas like nitrogen, and recording the mass loss over time. unca.eduamazonaws.com The first derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is at its maximum. unca.edu

The thermal stability of a substance is often defined by the onset temperature of decomposition, which is the point where a deflection from the baseline is first observed in the TGA curve. netzsch.com

Table 4: Typical TGA Experimental Conditions

| Parameter | Typical Value/Range |

| Heating Rate | 10 to 20 K/min |

| Temperature Range | Room temperature to 300-600°C |

| Atmosphere | Nitrogen |

| Gas Flow Rate | 20 to 100 ml/min |

| Sample Mass | 1 to 10 mg |

These conditions are based on general recommendations for TGA measurements. netzsch.com

Computational Chemistry and Theoretical Modeling of Dibutylammonium Acetate

Quantum Chemical Investigations of Intermolecular Interactions

Quantum chemical (QC) calculations, including ab initio methods, are instrumental in exploring the intricate network of interactions within dibutylammonium acetate (B1210297). nih.govresearchgate.net Such computational studies can provide highly accurate information on the geometry, electronics, and vibrational properties of ion pairs or small molecular clusters in the gas phase, free from crystal packing effects. nih.gov For protic ionic liquids like dibutylammonium acetate, where a proton is transferred from a Brønsted acid (acetic acid) to a Brønsted base (dibutylamine), the resulting cation becomes a primary hydrogen-bond donor. nih.gov

The interactions governing the structure and properties of this compound are a complex mixture of hydrogen bonds, electrostatic forces, and dispersive forces. nih.gov Understanding the nature and strength of these fundamental interactions is critical for explaining its macroscopic behavior. nih.gov

Hydrogen bonding is a dominant force in determining the structure of ammonium (B1175870) carboxylate salts. nih.gov In systems like this compound, the primary hydrogen bond occurs between the ammonium cation (N-H donor) and the carboxylate anion (C=O acceptor). researchgate.net Quantum chemical calculations are essential for characterizing these bonds, providing details on bond distances and angles, as well as predicting spectroscopic signatures such as the red shift observed in vibrational analysis. nih.gov

Unlike simple molecular liquids, the hydrogen bonding in ionic liquids can be complex, featuring networks of bifurcated (one donor to two acceptors) or trifurcated bonds and chelating interactions. researchgate.net Computational modeling allows for the detailed examination of these networks, which profoundly influence the compound's physical properties. researchgate.net Studies on a vast array of primary ammonium carboxylate salts have shown that the hydrogen bond between the NH₃⁺ and COO⁻ groups is nearly universal, appearing in 99.6% of structures surveyed. researchgate.net

Electrostatic forces play a crucial role in the stability and conformational preferences of ionic compounds. nih.govnyu.edu In this compound, the attraction between the positively charged dibutylammonium cation and the negatively charged acetate anion is a primary stabilizing factor. nih.gov Theoretical models demonstrate that the lowest energy conformers of cations are those where the positive charge is brought into close proximity with substituents bearing partial negative charges. nih.govnyu.edu

Quantum-chemical calculations can quantify these electrostatic contributions. Energy decomposition analyses reveal that favorable electrostatic interactions, alongside charge transfer, are key to the stability of related ionic systems. chemrxiv.org Conversely, these models can also identify destabilizing interactions that arise from the close approach of like charges. rsc.org

Molecular Dynamics Simulations for Solvent Behavior and Ion Transport

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can provide insights into dynamic processes, structural arrangements, and transport properties. dovepress.com For protic ionic liquids similar to this compound, semi-empirical MD has been used to investigate complex behaviors like partial ionization and proton transfer between the cation and anion. mdpi.com

Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Information Obtained | Relevance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed molecules; indicates conformational stability. dovepress.com | Assesses the stability of the simulated system over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. dovepress.com | Reveals the local liquid structure and solvation shells around ions. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds throughout the simulation. dovepress.com | Quantifies the dynamics of the hydrogen bond network. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule's structure. dovepress.com | Indicates changes in molecular shape and folding. |

Predictive Modeling of Structural Motifs in Ammonium Carboxylate Salts

The crystal structures of ammonium carboxylate salts are characterized by a complex array of hydrogen-bonding interactions that often form predictable patterns or motifs. researchgate.net Computational and database-driven studies have shown that the resulting solid-state architecture—whether it forms a two-dimensional net, a one-dimensional ladder, or a cubane-type structure—can be predicted based on the relative size and conformation of the cation and anion. researchgate.net

For instance, primary ammonium formate (B1220265) and acetate salts are generally expected to form 2-D nets. researchgate.net When larger cations or anions are involved, steric interactions can reduce the dimensionality, leading to the formation of ladder motifs. researchgate.net These ladders are typically formed by three N⁺-H···O⁻ hydrogen bonds. nih.gov Specific ring motifs are recurrent in these structures, with common ones including R(4)(3)(10) and R(4)(2)(8) rings. nih.gov

Predicted Structural Motifs in Ammonium Carboxylate Salts

| Cation/Anion Characteristics | Predicted Structural Motif | Primary Driving Interaction | Reference |

|---|---|---|---|

| Primary ammonium with small anions (formate, acetate) | 2-D Nets | N⁺-H···O⁻ Hydrogen Bonds | researchgate.net |

| Larger cations or anions | 1-D Ladders | N⁺-H···O⁻ Hydrogen Bonds | researchgate.netnih.gov |

| Specific steric arrangements | Rings or Cubane-like structures | N⁺-H···O⁻ Hydrogen Bonds | researchgate.netnih.gov |

Energy Landscape Exploration and Conformational Studies

The conformational flexibility of the dibutylammonium cation and its interaction with the acetate anion can be understood by exploring the system's potential energy landscape. mdpi.com This landscape is a multidimensional surface representing the energy of the system as a function of its atomic coordinates. nih.gov Computational methods are employed to map this landscape, identifying stable conformations (local minima) and the energy barriers that separate them. mdpi.com

Techniques such as molecular dynamics simulations, often combined with methods that enhance sampling like metadynamics or exciting normal modes, can efficiently explore this landscape. nih.gov The resulting conformations can be grouped into distinct classes, providing a comprehensive picture of the molecule's dynamic nature and conformational preferences. nih.gov Such studies are crucial for understanding how molecular flexibility influences the properties and function of the compound. elifesciences.org

Dibutylammonium Acetate in the Realm of Protic Ionic Liquids Pils

Defining Characteristics and Ionic Liquid Analogues of Dibutylammonium Acetate (B1210297)

Protic ionic liquids are valued for their tunable nature, meaning their properties can be finely adjusted for specific applications. nih.gov This flexibility stems from the ability to modify the constituent cation and anion structures. aip.orgresearchgate.net Dibutylammonium acetate is formed from the neutralization reaction between dibutylamine (B89481) (a Brønsted base) and acetic acid (a Brønsted acid). nih.gov

The defining feature of this compound as a PIL is the presence of a transferable proton on the cation. aip.orgresearchgate.net This proton transfer from the carboxylic acid group of acetic acid to the nitrogen atom of dibutylamine creates the dibutylammonium cation ([DBA]⁺) and the acetate anion ([Ac]⁻). rsc.org The presence of these proton-donor and proton-acceptor sites facilitates the formation of extensive hydrogen bond networks, which are crucial in determining the liquid's structure and bulk properties. researchgate.net

The charge on the cation is primarily localized on the ammonium (B1175870) group, while the charge on the acetate anion is delocalized between the two oxygen atoms of the carboxylate group. This charge distribution influences the intermolecular interactions, including hydrogen bonding and van der Waals forces, which in turn affect properties like viscosity and thermal stability. acs.org In the gaseous phase, acetate-based PILs have been shown to exist as both precursor molecules and ion pairs. researchgate.net

The physicochemical properties of PILs can be systematically altered by modifying the structure of their constituent ions. aip.org This "designer solvent" characteristic is a key advantage of ionic liquids. For ammonium-based PILs like this compound, key properties such as density, viscosity, and conductivity are influenced by factors like the alkyl chain length of the cation and the nature of the anion. acs.orgmdpi.com

For instance, increasing the alkyl chain length on the cation generally leads to increased van der Waals interactions, which can result in higher viscosity and lower ionic conductivity. acs.org Similarly, changes to the anion can significantly impact the PIL's properties. The ability to tune these characteristics allows for the design of PILs with optimal properties for specific applications, ranging from electrolytes in electrochemical devices to solvents in chemical synthesis. researchgate.netnih.gov

Table 1: General Influence of Structural Modification on PIL Properties

| Structural Modification | General Effect on Physicochemical Properties |

| Increasing Cation Alkyl Chain Length | - Increased Viscosity- Decreased Ionic Conductivity- Increased van der Waals Interactions acs.org |

| Modification of Anion Structure | - Altered Density- Changes in Viscosity and Conductivity- Modified Hydrogen Bonding Network nih.gov |

| Addition of Functional Groups (e.g., -OH) | - Can enhance solvation environments for ions- May alter viscosity and conductivity nih.gov |

Influence of Anionic Structural Variations on PIL Systematics

The choice of anion paired with the dibutylammonium cation has a profound effect on the resulting PIL's properties. Research comparing a series of dibutylammonium-based PILs with different carboxylate anions (acetate, propanoate, and butanoate) reveals systematic trends. nih.gov

A study evaluating these three PILs demonstrated that increasing the length of the anion's alkyl chain leads to a decrease in the density, speed of sound, and conductivity of their aqueous solutions. nih.gov This is attributed to the larger size and increased hydrophobicity of the propanoate and butanoate anions compared to the acetate anion. The larger anions can disrupt the efficient packing of the ions and hinder charge transport, leading to lower conductivity. acs.org These findings underscore the critical role the anion plays in tailoring the bulk properties of the PIL system. nih.gov

Table 2: Physicochemical Properties of Aqueous Solutions of Dibutylammonium Carboxylate PILs

| Protic Ionic Liquid | Anion Alkyl Chain Length | Trend in Density | Trend in Conductivity |

| This compound | C1 | Highest | Highest |

| Dibutylammonium Propanoate | C2 | Intermediate | Intermediate |

| Dibutylammonium Butanoate | C3 | Lowest | Lowest |

Source: Data derived from trends reported in a study on binary mixtures of dibutylammonium-based ionic liquids and water. nih.gov

Aqueous Binary Solutions of this compound PILs: Solution Thermodynamics and Structure

The behavior of PILs in water is of fundamental importance for many applications. The interactions between the PIL ions and water molecules govern the solution's thermodynamic properties and microstructure. nih.govresearchgate.net

When this compound is dissolved in water, the dibutylammonium cations and acetate anions become solvated by water molecules. cecam.org The primary interactions involve hydrogen bonding between water and both the ammonium group of the cation and the carboxylate group of the anion. nih.gov The two butyl chains on the cation are hydrophobic and will influence the local water structure.

Like surfactants, amphiphilic ionic liquids can self-assemble into aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micellar concentration (CMC). mdpi.com The dibutylammonium cation, with its charged head group and nonpolar alkyl tails, possesses such amphiphilic character.

For aqueous solutions of this compound, the formation of aggregates can be detected by monitoring the change in physical properties, like conductivity, as a function of concentration. nih.gov A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. Through such conductivity measurements, the CMC for this compound in water at 298 K has been determined. nih.gov The formation of these aggregates is an important characteristic, influencing the solution's properties and its potential use in applications requiring solubilization or interfacial activity.

Table 3: Critical Micellar Concentration (CMC) of Dibutylammonium-Based PILs at 298 K

| Protic Ionic Liquid | Critical Micellar Concentration (mol·L⁻¹) |

| This compound | 0.205 |

| Dibutylammonium Propanoate | 0.170 |

| Dibutylammonium Butanoate | 0.140 |

Source: Data obtained from conductivity measurements of aqueous binary solutions. nih.gov

Comparative Analysis with Aprotic and Other Ionic Liquid Classes

This compound belongs to the class of Protic Ionic Liquids (PILs), which are distinguished from Aprotic Ionic Liquids (AILs) by fundamental structural and behavioral characteristics. The primary distinction lies in the formation and the nature of the cation. PILs are formed through the transfer of a proton from a Brønsted acid to a Brønsted base, resulting in a cation with an available, acidic proton. nih.govrsc.org In contrast, AILs are typically formed by processes like alkylation and lack a transferable proton on the cation. rsc.orgresearchgate.net This core difference dictates the distinct intermolecular forces, physicochemical properties, and, consequently, the applications of each class.

The formation of a PIL via a neutralization reaction is a defining feature that separates it from AILs, which are often formed based on the Lewis acid-base model. nih.gov The presence of the mobile proton in PILs like this compound allows them to participate in hydrogen-bonding networks, acting as both hydrogen bond donors and acceptors. researchgate.net AILs, lacking this feature, primarily interact through electrostatic (Coulombic) and van der Waals forces. nih.gov

Table 1: Fundamental Comparison of Protic and Aprotic Ionic Liquids

| Feature | Protic Ionic Liquids (e.g., this compound) | Aprotic Ionic Liquids |

|---|---|---|

| Formation | Proton transfer from a Brønsted acid to a Brønsted base. nih.govrsc.org | Typically formed by quaternization (alkylation) of an amine or phosphine. rsc.org |

| Defining Feature | Presence of a transferable, acidic proton on the cation. nih.govresearchgate.net | Absence of an acidic proton on the cation. researchgate.net |

| Primary Intermolecular Forces | Hydrogen bonding, electrostatic interactions, van der Waals forces. researchgate.net | Electrostatic (Coulombic) interactions, van der Waals forces. nih.gov |

| Cation Nature | Protonated base (e.g., secondary, tertiary ammonium). | Typically quaternary ammonium, imidazolium, pyridinium, or phosphonium. wiserpub.com |

| Anion Nature | Conjugate base of the Brønsted acid. rsc.org | Can be organic or inorganic. wiserpub.com |

These structural distinctions give rise to significant differences in the physicochemical properties of the two ionic liquid classes. Research indicates that AILs generally exhibit higher thermal and electrochemical stability compared to their protic counterparts. researchgate.net The synthesis of PILs, however, is often a more straightforward, single-step neutralization process, which can be more cost-effective. mdpi.com

Detailed research findings highlight how these differences manifest in practice. A study comparing PILs and AILs for lignocellulosic biomass pretreatment revealed that the two classes interact with the biomass via different mechanisms. acs.org Similarly, first-principles calculations have shown that PILs and AILs display markedly different preferential interactions and structures at the interface with a graphite (B72142) surface, a difference attributed mainly to anion-substrate interactions. rsc.org

Table 2: Comparative Physicochemical Properties

| Property | Protic Ionic Liquids (PILs) | Aprotic Ionic Liquids (AILs) |

|---|---|---|

| Thermal Stability | Generally lower than AILs. researchgate.net | Generally high, often stable up to 300-400 °C. wiserpub.comsolvionic.comsigmaaldrich.com |

| Electrochemical Window | Generally narrower than AILs. researchgate.net | Broad electrochemical window. solvionic.com |

| Viscosity | Highly variable; typically in the range of 10 to over 500 cP at room temperature. rsc.org | Highly variable, generally higher than conventional solvents; can range from 20 to 40,000 cP. nih.govrsc.org |

| Ionic Conductivity | Moderate to high. iaea.org | Good conductors of electricity. wiserpub.comsolvionic.com |

| Vapor Pressure | Negligibly low. nih.gov | Negligibly low, non-volatile. wiserpub.comsigmaaldrich.com |

| Synthesis | Simple one-step acid-base neutralization. mdpi.com | Often multi-step synthesis (e.g., alkylation followed by anion exchange). rsc.org |

| Tunability | Properties can be tuned by changing the acid-base pair. nih.gov | Highly tunable by modifying cation, anion, and alkyl chain lengths. wiserpub.comsolvionic.com |

The choice between a PIL, such as this compound, and an AIL is therefore highly dependent on the target application. The proton-donating ability of PILs makes them suitable for roles in acid catalysis and as electrolytes in specific electrochemical systems like proton-conducting membranes. rsc.org AILs, with their superior thermal and electrochemical stability, are often favored for applications requiring harsh conditions, such as high-temperature synthesis or in lithium-ion batteries. researchgate.netrsc.org The vast number of possible cation-anion combinations in both classes allows for the fine-tuning of properties to meet specific industrial and research needs. nih.gov

Dibutylammonium Acetate in Advanced Organic Synthesis

Reagent Applications in Strategic Organic Transformations

In the realm of strategic organic transformations, reagents are chosen for their ability to predictably and efficiently facilitate the formation of complex molecules. Dibutylammonium acetate (B1210297) serves as a tool in several key reaction classes, including acylations and alkylations, where its constituent ions can influence reaction pathways and mechanisms.

Mechanistic Studies in Acylation Reactions

Acylation is a fundamental process in organic synthesis involving the introduction of an acyl group into a molecule. The acylation of alcohols with acid anhydrides to form esters is a routinely utilized transformation. utrgv.edu A common and highly effective method involves nucleophilic catalysis, famously exemplified by 4-(dimethylamino)pyridine (DMAP). utrgv.edu

The consensus mechanism for DMAP-catalyzed acylation proceeds through the initial nucleophilic attack of DMAP on the carbonyl group of the acid anhydride (B1165640). researchgate.netresearchgate.net This step forms a highly reactive acylpyridinium ion pair. researchgate.netresearchgate.net This intermediate is then attacked by the alcohol, leading to the formation of the final ester product and the protonated catalyst. researchgate.net An auxiliary base is typically required to regenerate the DMAP catalyst by deprotonating the protonated form. researchgate.net

In this context, dibutylammonium acetate can serve the role of the auxiliary base. The acetate ion is capable of accepting a proton, thus facilitating the regeneration of the primary nucleophilic catalyst. The reaction kinetics for such catalyzed acylations have been found to be first-order with respect to the acid anhydride, the alcohol, and the catalyst (like DMAP), but zero-order with respect to the auxiliary base, such as triethylamine, when it is present in sufficient concentration. researchgate.net

A plausible mechanism for the acylation of an alcohol using an acid anhydride, a nucleophilic catalyst, and this compound as the auxiliary base is proposed as follows:

Catalyst Activation: The nucleophilic catalyst (e.g., DMAP) attacks the acetic anhydride to form the reactive acetyl-catalyst intermediate.

Nucleophilic Attack by Alcohol: The alcohol substrate attacks the activated acetyl-catalyst intermediate.

Proton Transfer: The acetate ion from this compound acts as a base, abstracting a proton from the alcohol moiety to facilitate the formation of the ester.

Product Formation and Catalyst Regeneration: The final ester is formed, and the protonated catalyst is regenerated for the next cycle.

Alkylation Reactions in this compound Media

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental for forming carbon-carbon bonds. wikipedia.org A key strategy for the alkylation of carbonyl compounds proceeds through the formation of an enolate ion. libretexts.org The nucleophilic enolate then attacks an electrophilic alkyl halide in an SN2 reaction to form the new C-C bond. libretexts.org

The formation of the enolate requires a base to deprotonate the α-carbon. For typical ketones, esters, and nitriles, strong bases such as lithium diisopropylamide (LDA) or other dialkylamide bases are often necessary. libretexts.org However, for more acidic carbonyl compounds, such as β-keto esters or imines of glycinates, weaker bases can be employed, sometimes under phase-transfer conditions. libretexts.orgyoutube.com

In this context, the use of this compound as a medium or reagent in alkylation is nuanced. It is not a sufficiently strong base to deprotonate standard ketones or esters. Its potential role is likely confined to reactions involving substrates with higher acidity where the acetate ion can act as a mild base. Furthermore, in biphasic systems, the dibutylammonium cation could function as an ion-pairing agent, facilitating the transfer of anions across the phase boundary, a principle central to phase transfer catalysis. For instance, the alkylation of certain acidic esters like glycinates can be achieved using sodium hydroxide (B78521) as the base in the presence of a phase-transfer catalyst. youtube.com

Novel Salt Formation: Dibutylammonium Diethyl (Oxirane-2,2-diyl)bisphosphonate Synthesis

A search of the scientific literature did not yield specific information regarding the synthesis of Dibutylammonium Diethyl (Oxirane-2,2-diyl)bisphosphonate directly involving this compound as a reactant or catalyst. The synthesis of hydroxybisphosphonates, a related class of compounds, is often achieved by reacting carboxylic acids with phosphorus trichloride (B1173362) and phosphorous acid, followed by hydrolysis. frontiersin.org The formation of a specific ammonium (B1175870) salt, such as a dibutylammonium salt, would typically involve a final acid-base reaction between the free bisphosphonic acid and dibutylamine (B89481).

Mechanistic Investigations of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net The catalyst, often a quaternary ammonium salt, functions by transferring a reactant anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. core.ac.uk This technique enhances reaction rates, allows for the use of milder reaction conditions, and can improve product yields and selectivity. researchgate.net

The mechanism of PTC can follow different pathways, primarily the Starks' extraction mechanism, where the catalyst-anion ion pair is fully extracted into the bulk organic phase, and the Makosza interfacial mechanism, where reactions occur at the interface between the two phases.

Kinetics and Stereoselectivity in Phase Transfer Catalyzed Reactions

The kinetics of phase-transfer catalyzed reactions are influenced by several factors. The structure of the ammonium salt catalyst is crucial; its lipophilicity determines its ability to partition into the organic phase with the reactant anion. acsgcipr.org Empirical parameters such as the "C#", the total number of carbons on the alkyl chains of the cation, are used to correlate catalyst structure with activity. acsgcipr.org For reactions where the organic-phase reaction is the rate-determining step, catalysts with a C# between 16 and 32 are often effective. acsgcipr.org Other factors influencing the reaction rate include stirring speed, which affects the interfacial area between the phases, and the nature of the anion being transferred. researchgate.net

Stereoselectivity in phase-transfer catalysis is a significant area of advanced organic synthesis. Achieving enantioselectivity requires the use of a chiral, non-racemic catalyst. core.ac.uk Catalysts derived from Cinchona alkaloids, for example, have been successfully employed in asymmetric alkylations. core.ac.uk These chiral catalysts form a well-defined chiral ion pair with the reacting anion, creating a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This compound is an achiral salt and therefore cannot be used to induce enantioselectivity in such reactions.

Enhanced Reaction Efficiencies and Yield Optimization

A primary advantage of phase transfer catalysis is the significant enhancement of reaction efficiencies and the optimization of product yields. By overcoming the immiscibility of reactants, PTC allows reactions that would otherwise proceed very slowly or not at all. researchgate.net This is particularly valuable for displacement reactions, alkylations, and oxidations. core.ac.uk

The use of quaternary ammonium salts as phase-transfer catalysts can lead to dramatic improvements in product yield. For example, in the O-alkylation of phenols, the addition of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) can increase the product yield from as low as 5% to over 70%. researchgate.net Similarly, in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) via hydrolysis, the incorporation of phase-transfer catalysts can achieve product yields of terephthalic acid reaching up to 99%.

The table below illustrates the typical effect of a phase-transfer catalyst on reaction yield for a representative nucleophilic substitution reaction.

| Reaction Conditions | Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Biphasic (Organic/Aqueous) | 1-Bromooctane | Sodium Cyanide | None | < 5% |

| Biphasic (Organic/Aqueous) | 1-Bromooctane | Sodium Cyanide | Tetrabutylammonium Bromide | > 95% |

This table provides illustrative data based on the general principles of phase transfer catalysis and is not specific to this compound.

This enhancement is attributed to the catalyst's ability to continuously transport the nucleophilic anion into the organic phase, maintaining a sufficient concentration for the reaction to proceed efficiently. core.ac.uk

Utility in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

The synthesis of complex molecules, such as those found in pharmaceuticals and agrochemicals, often relies on the efficient formation of carbon-carbon bonds. This compound, through its basic acetate anion and the potential for hydrogen bonding from the dibutylammonium cation, can act as an effective catalyst in key synthetic reactions. While direct applications of this compound in the synthesis of specific commercial drugs or pesticides are not extensively documented in publicly available literature, its utility can be inferred from its role in fundamental organic reactions that are foundational to the synthesis of these complex molecules.

Ammonium acetate salts, in general, are known to be effective catalysts for the Knoevenagel condensation, a crucial reaction for forming carbon-carbon double bonds. This reaction is widely used in the synthesis of various biologically active compounds, including coumarin (B35378) and chromene derivatives, which are scaffolds for many pharmaceuticals. For instance, the synthesis of spirooxindoles, a class of compounds with significant biological activity, has been successfully achieved using tetrabutylammonium acetate as a catalyst in an aqueous medium. This reaction demonstrates the potential of quaternary ammonium acetates to facilitate complex multicomponent reactions. Although not a direct example of this compound, the principle of the acetate ion acting as the base and the ammonium cation facilitating the reaction is transferable.

The following table illustrates the types of reactions relevant to pharmaceutical and agrochemical synthesis where ammonium acetate-based catalysts have shown efficacy.

| Reaction Type | Reactants | Product Type | Relevance |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-Unsaturated Carbonyl Compound | Synthesis of coumarins, chromenes, and other heterocyclic systems found in various drugs. |

| Michael Addition | α,β-Unsaturated Carbonyl + Nucleophile | 1,5-Dicarbonyl Compound | Formation of complex carbon skeletons prevalent in many pharmaceutical agents. |

| Multicomponent Reactions | e.g., Isatin + Malononitrile + Dicarbonyl Compound | Spirooxindoles | Efficient construction of complex heterocyclic scaffolds with potential biological activity. |

This compound as a Sustainable Reaction Solvent

The push towards "green chemistry" has spurred research into alternative reaction media that are less hazardous and more sustainable than traditional volatile organic compounds (VOCs). Protic ionic liquids like this compound offer several advantages in this regard.

Environmentally Benign Attributes and Recyclability in Reaction Systems

This compound possesses several environmentally friendly characteristics. Its negligible vapor pressure significantly reduces air pollution and exposure risks for researchers. Furthermore, its ionic nature often allows for easy separation of products and catalysts, leading to simplified workup procedures and the potential for solvent recycling.

Key Environmentally Benign Attributes of this compound:

Low Volatility: Reduces air pollution and solvent loss.

Potential for Recyclability: Can be separated from reaction products and reused.

Tunable Properties: Physical and chemical properties can be adjusted by changing the cation or anion.

Specific Chemical Conversions Facilitated by this compound as Solvent

While often used as a catalyst, this compound can also serve as the reaction solvent, creating a unique chemical environment that can influence reaction rates and selectivity. Protic ionic liquids, in general, are known to facilitate reactions that benefit from both acidic and basic functionalities, as well as high polarity.

Specific examples of chemical conversions where this compound acts as the primary solvent are still an emerging area of research. However, the broader class of protic ionic liquids has been shown to be effective solvents for a variety of transformations, including:

Knoevenagel Condensation: The dual catalytic and solvent role of PILs can enhance reaction efficiency.

Michael Addition: The polar nature of PILs can stabilize charged intermediates, potentially accelerating the reaction.

Synthesis of Heterocyclic Compounds: The ability of PILs to dissolve a wide range of organic and inorganic reactants makes them suitable for the synthesis of complex heterocyclic structures.

The table below summarizes the potential advantages of using this compound as a solvent in these key chemical conversions.

| Chemical Conversion | Potential Advantages of Using this compound as a Solvent |

| Knoevenagel Condensation | Acts as both catalyst and solvent, simplifying the reaction setup. High polarity can enhance reaction rates. |

| Michael Addition | Can stabilize intermediates and facilitate proton transfer steps. |

| Synthesis of Heterocycles | Good solvating power for diverse reactants. Can promote reactions through hydrogen bonding and polarity effects. |

Further research is needed to fully explore and document the specific applications and efficiencies of this compound as a sustainable reaction solvent in a wider range of chemical transformations.

Dibutylammonium Acetate in Catalysis and Materials Science

Dibutylammonium Acetate (B1210297) in Homogeneous Catalytic Systems

No specific examples or studies detailing the use of Dibutylammonium Acetate as a catalyst, ligand, or other component in homogeneous catalytic reactions were identified in the search results.

Contributions to Heterogeneous Catalyst Development

No research was found that describes the contribution or use of this compound in the development or function of heterogeneous catalysts.

Dibutylammonium Acetate in Advanced Analytical and Separation Sciences

Ion-Pair Chromatography (IPC) and Mass Spectrometry (MS) Applications

Mobile Phase Optimization for Enhanced Chromatographic Separations

The optimization of the mobile phase is a critical factor in achieving high-quality separations in ion-pair chromatography. The concentration of dibutylammonium acetate (B1210297), the organic modifier, and the pH of the mobile phase all play significant roles in the retention and resolution of analytes.

The choice and concentration of the ion-pairing reagent directly influence the retention of polar compounds. For instance, in the separation of oligonucleotides, different alkylamine ion-pairing agents, including dibutylamine (B89481), have been systematically evaluated to achieve optimal chromatographic performance. The hydrophobicity of the alkylamine affects the retention of the oligonucleotides, with more hydrophobic amines generally providing stronger retention. The concentration of the ion-pairing reagent also needs to be carefully optimized; a higher concentration can lead to better peak shapes and improved resolution of impurities, but may also cause ion suppression in the mass spectrometer.

The organic modifier, typically acetonitrile (B52724) or methanol, is used to elute the analytes from the column. The gradient of the organic modifier is carefully controlled to achieve the desired separation. A shallow gradient can improve the resolution of closely eluting species. The pH of the mobile phase is another important parameter, as it affects the ionization state of both the analytes and the ion-pairing reagent. For the analysis of nucleotides and nucleic acids, a neutral to slightly acidic pH is often employed to ensure that the phosphate (B84403) groups are fully ionized and available for ion-pairing.

| Parameter | Typical Range/Value | Effect on Separation |

|---|---|---|

| Ion-Pairing Reagent (e.g., Dibutylammonium Acetate) | 5-100 mM | Increases retention of anionic analytes. Higher concentration can improve peak shape but may cause ion suppression in MS. |

| Organic Modifier (e.g., Acetonitrile, Methanol) | Gradient Elution (e.g., 5-50%) | Controls the elution of analytes. A shallow gradient improves resolution. |

| pH | 6.0 - 8.0 | Affects the ionization state of analytes and the ion-pairing reagent, influencing the strength of the interaction. |

| Column Temperature | 40-65 °C | Can improve peak shape and reduce secondary structures of oligonucleotides. |

Quantitative Analysis of Intracellular Nucleotides via IP-LC-ESI-ID-MS/MS

This compound has been successfully employed as a buffer component in the mobile phase for the separation and quantification of intracellular nucleotides from various microorganisms using ion-pair reversed-phase liquid chromatography-electrospray ionization-isotope dilution-tandem mass spectrometry (IP-LC-ESI-ID-MS/MS). chiraltech.comtcichemicals.com This highly sensitive and specific method allows for the accurate measurement of the concentrations of these vital cellular components.

The use of DBAA in the mobile phase facilitates the retention and separation of the different nucleotide mono-, di-, and triphosphates on a reversed-phase column. The subsequent detection by tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification, even in complex biological matrices. Isotope dilution, where a known amount of a stable isotope-labeled internal standard is added to the sample, is used to correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantitative results.

Characterization of RNA Cap Structures and Modified Nucleosides

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational efficiency. thermofisher.com Ion-pairing reversed-phase liquid chromatography coupled with mass spectrometry has emerged as a powerful tool for the detailed characterization of these cap structures, as well as for the identification of modified nucleosides within the RNA sequence. thermofisher.com

The use of volatile ion-pairing reagents like this compound is crucial in these analyses to ensure compatibility with mass spectrometry. The separation of different cap structures (e.g., Cap 0, Cap 1) and their precursors can be achieved by optimizing the mobile phase conditions. thermofisher.com The high resolving power of the chromatographic separation, combined with the mass accuracy and fragmentation information from the mass spectrometer, allows for the unambiguous identification and relative quantification of different cap species. This is of particular importance in the development and quality control of mRNA-based therapeutics and vaccines.

Method Development for Complex Biological and Chemical Matrices

The analysis of target compounds in complex biological and chemical matrices, such as plasma, urine, and cell extracts, presents significant analytical challenges due to the presence of a multitude of interfering substances. nih.gov Ion-pair chromatography with this compound can be a valuable tool in developing robust analytical methods for such complex samples.

The selectivity of the ion-pairing interaction can be exploited to preferentially retain the analytes of interest while allowing matrix components to elute earlier, thus reducing matrix effects in the mass spectrometer. The development of such methods requires careful optimization of sample preparation techniques (e.g., protein precipitation, solid-phase extraction) in conjunction with the chromatographic conditions to ensure adequate recovery of the analytes and removal of interfering substances. The volatility of DBAA is again a key advantage, as it minimizes the risk of ion source contamination and signal suppression that can be caused by non-volatile salts.

Methodological Considerations for Volatile Ion-Pair Reagent Removal

While volatile ion-pairing reagents like this compound are essential for achieving the desired chromatographic separations, their presence in the mass spectrometer can sometimes lead to signal suppression or the formation of adducts with the analyte ions. Therefore, it is important to consider strategies to minimize these effects.

One approach is to use the lowest possible concentration of the ion-pairing reagent that still provides adequate chromatographic performance. Additionally, the design of the mass spectrometer's ion source and the optimization of its parameters (e.g., drying gas temperature and flow rate) can help to desolvate the analyte ions more efficiently and reduce the formation of adducts. In some cases, post-column addition of a reagent that can displace the ion-pairing agent from the analyte may be employed, although this adds complexity to the experimental setup. Thorough flushing of the LC-MS system after the use of ion-pairing reagents is also crucial to prevent contamination and carryover in subsequent analyses.

Advanced Applications in DNA Functional Materials Synthesis

The synthesis of advanced DNA functional materials, a cornerstone of DNA nanotechnology, relies on the precise assembly of synthetic oligonucleotides into well-defined two- and three-dimensional structures. ox.ac.uk The purity of these oligonucleotide building blocks is of paramount importance, as even small amounts of impurities, such as failure sequences (n-1, n-2), can disrupt the self-assembly process and lead to the formation of incorrect or dysfunctional nanostructures.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective technique for the purification of synthetic oligonucleotides. lcms.cz This method provides the high resolution necessary to separate the full-length product from closely related impurities. While a variety of alkylammonium salts can be used as ion-pairing reagents for this purpose, this compound is a relevant choice due to its ability to provide good chromatographic separation of oligonucleotides. lcms.cz

The role of this compound in this context is to facilitate the purification of the individual DNA strands before they are used in the assembly of more complex structures. By forming an ion pair with the negatively charged phosphate backbone of the DNA, DBAA increases its hydrophobicity, allowing for its retention and separation on a reversed-phase column. The volatility of DBAA is also advantageous in this application, as it can be easily removed from the purified oligonucleotide fractions by lyophilization, ensuring that the final product is free from residual salts that could interfere with subsequent assembly steps or biological applications.

| Step in DNA Functional Material Synthesis | Role of this compound | Rationale |

|---|---|---|

| Purification of Synthetic Oligonucleotides (Building Blocks) | Ion-Pairing Reagent in IP-RP-HPLC | Enhances retention and resolution of full-length DNA strands from failure sequences and other impurities. |

| Isolation of Purified Oligonucleotides | Facilitates a clean final product due to its volatility. | Can be easily removed by lyophilization, preventing interference in subsequent assembly steps. |

| Assembly of DNA Nanostructures | Indirectly ensures high fidelity of assembly. | High purity of the oligonucleotide components, achieved through purification with reagents like DBAA, is critical for the correct formation of the desired DNA functional materials. |

Dibutylammonium Acetate in Supramolecular Chemistry and Molecular Recognition

Elucidation of Intermolecular Interaction Motifs in Dibutylammonium Salts

Crystallographic Analysis of Cation-Anion Interactions

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystal. In dibutylammonium salts, this analysis reveals the specific geometry of the interaction between the dibutylammonium cation ([CH₃(CH₂)₃]₂NH₂⁺) and the acetate (B1210297) anion (CH₃COO⁻).

The primary interaction is the electrostatic attraction between the positively charged secondary ammonium (B1175870) group of the cation and the negatively charged carboxylate group of the anion. nih.gov This ion pairing is a dominant force in the crystal lattice. rsc.org Crystallographic data allows for the precise measurement of interatomic distances and angles, quantifying the strength and directionality of these interactions. researchgate.net In the solid state, the nitrogen atom of the cation is typically surrounded by oxygen atoms from neighboring acetate anions, with N···O distances that are indicative of strong hydrogen bonds. The structure of the dibutylammonium cation, with its two butyl chains, also introduces van der Waals interactions that influence the crystal packing, although the primary structural motifs are dictated by the more directional and energetic cation-anion hydrogen bonds.

A defining feature of secondary ammonium carboxylate salts is the formation of a planar, eight-membered hydrogen-bonded ring. This motif is a supramolecular synthon, a predictable and robust structural unit that can be used in crystal engineering.

| Interaction Type | Typical Donor-Acceptor Atoms | Typical Distance (Å) | Nature of Interaction |

| Ion Pairing | N⁺···O⁻ | 2.6 - 2.9 | Electrostatic & Hydrogen Bonding |

| Hydrogen Bonding | N-H···O | 2.6 - 2.9 (N···O) | Strong, Directional |

| van der Waals | C-H···H-C (butyl chains) | > 3.0 | Weaker, Non-directional |

Hydrogen Bonding Patterns and Crystal Packing Architectures

Hydrogen bonding is the most critical directional interaction in determining the crystal structure of dibutylammonium acetate. The secondary ammonium group (R₂NH₂⁺) possesses two acidic protons that act as hydrogen bond donors. The carboxylate group (R'COO⁻) has two oxygen atoms that serve as hydrogen bond acceptors. This 2:2 donor-acceptor ratio facilitates the formation of highly stable and predictable hydrogen-bonding patterns. mdpi.com

The most common motif observed is the R²₂(8) graph-set notation. nih.govdntb.gov.ua This describes a ring (R) formed by two hydrogen bond donors and two acceptors, enclosing a total of 8 atoms. In this specific case, two dibutylammonium cations and two acetate anions link together, with each ammonium group donating hydrogen bonds to the oxygen atoms of the adjacent acetate anions. researchgate.netmdpi.com

These R²₂(8) rings act as fundamental building blocks, or supramolecular synthons, which then assemble into larger architectures. Depending on the steric influence of the butyl groups and other subtle intermolecular forces, these rings can organize into:

One-dimensional chains: Where the rings are linked sequentially.

Two-dimensional sheets: Where the chains are further connected through weaker interactions. nih.gov

Three-dimensional networks: A more complex arrangement of interconnected rings and chains.

The specific packing architecture is a result of the interplay between the strong, directional N-H···O hydrogen bonds and the weaker, space-filling requirements of the nonpolar butyl chains. researchgate.net

| Graph Set Notation | Description | Atoms in Ring | Donor/Acceptor Groups Involved |

| R²₂(8) | Centrosymmetric dimer of hydrogen-bonded rings | 8 | Two R₂NH₂⁺ and two R'COO⁻ |

| C(4) | Chain motif | 4 | N-H···O |

Understanding Ring-Stacking and Ring-Laddering Phenomena

Building upon the concept of the R²₂(8) hydrogen-bonded ring, the principles of "ring-stacking" and "ring-laddering" provide a more detailed model for the crystal architecture of secondary ammonium carboxylate salts. rsc.org This model is particularly useful for visualizing and understanding the extended solid-state structure.

Ring-Stacking: The planar, eight-membered R²₂(8) rings, formed by the cation-anion hydrogen bonds, can stack on top of one another. This stacking is driven by a combination of electrostatic and dispersion forces between the parallel rings.

Ring-Laddering: This phenomenon describes the formation of a ladder-like motif. The "rungs" of the ladder are the discrete R²₂(8) hydrogen-bonded rings. The "rails" of the ladder are formed by the continuous chains of cations and anions linked along the crystal lattice.

This ionic model provides a powerful predictive tool in crystal engineering. By understanding how these fundamental ring motifs stack and form ladders, it is possible to gain insight into the structural organization of new dibutylammonium salts and to potentially design materials with specific solid-state structures and properties. rsc.org

Contributions to Supramolecular Self-Assembly Processes

The predictable and robust intermolecular interactions of this compound make it a valuable component in the construction of more complex supramolecular systems. researchgate.netrsc.org Its ability to form well-defined ion pairs and hydrogen-bonded motifs allows it to direct the self-assembly of larger, functional architectures. aps.org

Ion-Paired Multinuclear Complexes and Their Photophysical Properties

In the field of coordination chemistry, dibutylammonium cations can serve as counterions for anionic multinuclear metal complexes. The size, shape, and hydrogen-bonding capability of the dibutylammonium ion can influence the packing of these complexes in the crystal lattice, which in turn can have a significant impact on their photophysical properties, such as luminescence and absorption. researchgate.net

For instance, the arrangement of anionic metal complexes in the solid state can affect the distances between emissive centers, leading to phenomena like quenching or energy transfer. The dibutylammonium cations, through their specific ion-pairing and hydrogen-bonding interactions, can enforce a particular packing arrangement—either isolating the complexes to enhance luminescence or bringing them closer to facilitate electronic communication. db-thueringen.de The choice of the counterion is therefore not passive but is an integral part of the design of functional photophysical materials. mdpi.com While specific studies detailing this compound in this role are specialized, the principle applies broadly to dialkylammonium salts in guiding the assembly and tuning the properties of luminescent coordination compounds. nih.gov

| Property | Description | Influence of Ion-Pairing |

| Emission Wavelength | The color of light emitted by the complex. | Crystal packing can cause shifts (red or blue) in the emission spectrum. |

| Quantum Yield (Φ) | The efficiency of converting absorbed light into emitted light. | Isolation of emissive centers by bulky cations can reduce quenching pathways and increase quantum yield. |

| Luminescence Lifetime (τ) | The duration of the emission after excitation. | The local environment, dictated by counterion packing, can affect the decay pathways of the excited state. |

Design of Anion Receptors and Sensing Systems

Molecular recognition focuses on designing host molecules (receptors) that can selectively bind to specific guest molecules or ions (analytes). The acetate anion is a common target due to its biological and chemical relevance. This compound serves as a source of the acetate guest in studies designed to test the efficacy of synthetic anion receptors. nih.gov

These receptors are typically neutral molecules designed with a cavity or binding site that is complementary in size, shape, and chemical functionality to the acetate anion. The binding is often achieved through multiple hydrogen bonds. For example, receptors incorporating urea, thiourea, or amide groups can present N-H donors that form strong hydrogen bonds with the carboxylate oxygen atoms of the acetate anion. semanticscholar.orgresearchgate.net

The binding event can be signaled through various mechanisms:

Colorimetric Sensing: The receptor changes color upon binding the anion. researchgate.net

Fluorescence Sensing: The receptor's fluorescence is either "turned on" or "turned off" (quenched) when it binds to the anion. nd.edunih.gov

NMR Titration: Changes in the chemical shifts of the receptor's protons upon addition of this compound can be monitored to calculate the binding affinity (association constant, Kₐ). nih.govresearchgate.net

In these systems, this compound provides the target anion for recognition, enabling the development and characterization of new sensors for applications in environmental monitoring and diagnostics. researchgate.net

Host-Guest Complexation Involving Dibutylammonium Cations

The dibutylammonium cation, derived from this compound, serves as a significant guest species in the field of supramolecular chemistry. Its molecular structure, featuring a protonated secondary amine flanked by two butyl chains, allows for a variety of non-covalent interactions that drive the formation of stable host-guest complexes. These interactions are fundamental to the principles of molecular recognition, where a host molecule selectively binds to a specific guest.

A variety of macrocyclic hosts have been investigated for their ability to form complexes with alkylammonium ions, including the dibutylammonium cation. Among the most studied are crown ethers and calixarenes, which possess well-defined, electron-rich cavities conducive to binding cationic guests.

Research into the complexation of various butylammonium isomers with a p-tert-butylcalix sid.irarene derivative has provided insights into the steric and electronic factors influencing binding affinity. While specific thermodynamic data for the dibutylammonium cation in this system is not detailed, the study established a general trend for the stability of complexes with butylammonium guests. The observed trend in complex formation is as follows: n-butylammonium > iso-butylammonium >> sec-butylammonium > tert-butylammonium. This suggests that the steric bulk around the ammonium group plays a crucial role in the stability of the endo-calix complex, with less hindered primary amines forming more stable complexes.

Further studies on related alkylammonium ions with various host molecules have elucidated the thermodynamic parameters of complexation. For instance, the association constants for tert-butylammonium salts with 5'-substituted 1',3'-xylyl-18-crown-5 macrocyclic polyethers have been determined, highlighting the influence of remote substituents on the host's binding affinity. The table below summarizes the association constants for a tert-butylammonium picrate guest with various substituted crown ether hosts in a chloroform solution.

Table 1: Association Constants (Ka) for the Complexation of tert-Butylammonium Picrate with Substituted 1',3'-Xylyl-18-Crown-5 Hosts in CDCl3 at 24-26 °C

| Host No. | Substituent (R) | Ka (M-1) x 10-5 |

|---|---|---|

| 1 | H | 7.5 |

| 2 | C(CH3)3 | 14 |

| 3 | OCH3 | 18 |

| 4 | SCH3 | 11 |

| 5 | Br | 4.2 |

| 6 | CO2C2H5 | 1.6 |

| 7 | CN | 0.62 |